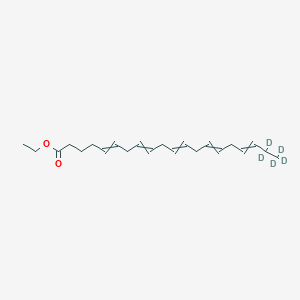
Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate is a deuterated derivative of eicosapentaenoic acid ethyl ester This compound is characterized by the substitution of hydrogen atoms with deuterium at specific positions, which enhances its stability and allows for detailed studies in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate typically involves the deuteration of eicosapentaenoic acid (EPA) ethyl ester. The process begins with the selective hydrogenation of EPA to introduce deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and it is often purified using techniques such as distillation and chromatography to remove any impurities.
化学反応の分析
Types of Reactions: Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it back to its non-deuterated form or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield deuterated alcohols or acids, while reduction may produce deuterated alkanes or alkenes.
科学的研究の応用
Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate has numerous applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Helps in understanding the role of fatty acids in cellular processes and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and metabolic disorders.
Industry: Utilized in the development of deuterated drugs and as a standard in mass spectrometry.
作用機序
The mechanism by which Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate exerts its effects involves its incorporation into biological membranes and metabolic pathways. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for prolonged activity. It targets pathways involved in inflammation and lipid metabolism, modulating the production of eicosanoids and other signaling molecules.
類似化合物との比較
Eicosapentaenoic acid ethyl ester: The non-deuterated form, widely studied for its health benefits.
Docosahexaenoic acid ethyl ester: Another omega-3 fatty acid with similar applications but different structural properties.
Arachidonic acid ethyl ester: An omega-6 fatty acid with distinct biological roles.
Uniqueness: Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate is unique due to its deuterium content, which provides enhanced stability and allows for detailed mechanistic studies. Its resistance to metabolic breakdown makes it a valuable tool in research and potential therapeutic applications.
特性
IUPAC Name |
ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQPWTVBQMWLSZ-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B10854007.png)

![1-[3-[4-[3-[Bis(2-hydroxydodecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B10854027.png)




![(Z)-7-[(2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10854052.png)
![4-[12-Hydroxy-12-(3-hydroxyprop-1-enyl)-11-methyl-21-oxo-5-hexacyclo[14.7.1.01,19.03,8.09,24.011,15]tetracosa-3(8),4,6,19-tetraenyl]benzonitrile](/img/structure/B10854053.png)


![1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10854098.png)

